molecular formula C15H15N3O2 B2988611 5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884993-10-6

5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2988611
M. Wt: 269.304
InChI Key: JESQKCGKIHBFNH-UHFFFAOYSA-N
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Description

The compound “5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a versatile material used extensively in scientific research due to its unique properties . It aids in the development of innovative solutions across various fields, including medicine, materials science, and organic chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C15H15N3O2 . The molecular weight is 269.30 . Detailed structural analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC which are not available in the search results .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.30 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives related to the compound exhibit antimicrobial activities. For instance, certain triazole derivatives were synthesized and demonstrated to possess good to moderate activities against various test microorganisms (Bektaş et al., 2007).

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine derivative, characterized for its photophysical and photochemical properties, has been identified as a potent photosensitizer for photodynamic therapy, a treatment modality for cancer. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Cytotoxicity Against Cancer Cells

Certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized by reacting with hydrazine hydrate, showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer therapy (Hassan et al., 2014).

Antioxidant Activities

Compounds isolated from marine-derived fungi exhibited significant antioxidant activities, highlighting the potential for development into therapeutic agents for managing oxidative stress-related conditions (Xu et al., 2017).

Anticancer Properties

A study on benzothiazole analogues, including fluorinated derivatives, emphasized their potent and selective antitumor properties, indicating a promising avenue for anticancer drug development (Trapani et al., 2003).

properties

IUPAC Name

5-[(3-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-12-4-2-3-10(7-12)9-16-11-5-6-13-14(8-11)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESQKCGKIHBFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

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